1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C7H11IN2O and its molecular weight is 266.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Annular Tautomerism Studies
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole and its derivatives are studied for their structural characteristics, particularly regarding tautomerism. A study by Cornago et al. (2009) used X-ray crystallography and NMR spectroscopy to analyze the structures of NH-pyrazoles, including a variety of substituted pyrazoles. They explored how these compounds form stable hydrogen bonds and tautomers, which are crucial for understanding their reactivity and potential applications (Cornago et al., 2009).
Synthesis and Modification
This compound derivatives are valuable synthetic intermediates. Mažeikaitė et al. (2014) developed a synthetic route for these compounds, investigating their protection reactions and the migration of ethoxyethyl protecting groups. Their research provides insight into the synthetic possibilities of these compounds, which are important in developing new chemical entities (Mažeikaitė et al., 2014).
Electrochemical Behavior
The electrochemical behavior of pyrazole derivatives, including those similar to this compound, has been studied. Costea et al. (2006) investigated the voltammetric behavior of these compounds in nonaqueous media. Such studies are essential for understanding the properties of pyrazoles in various chemical and biological processes (Costea et al., 2006).
Pyrazole-Based Pharmaceuticals
Research into pyrazole compounds, including this compound derivatives, has implications in the pharmaceutical industry. Tollefson et al. (2010) explored 1H-Pyrazolo[4,3-d]pyrimidines, a class of compounds structurally related to this compound, as potent inhibitors in a pharmaceutical context. Their work demonstrates the potential for these compounds to act as inhibitors in various therapeutic applications (Tollefson et al., 2010).
NMR Chemical Shift Studies
This compound derivatives are also important in the study of NMR chemical shifts. Research by Cabildo et al. (1984) provided data on 13C shielding for various pyrazole derivatives. This research aids in the characterization and identification of these compounds in various scientific and industrial applications (Cabildo et al., 1984).
Properties
IUPAC Name |
1-(1-ethoxyethyl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWYXNGYUFNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405105 | |
Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575452-22-1 | |
Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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